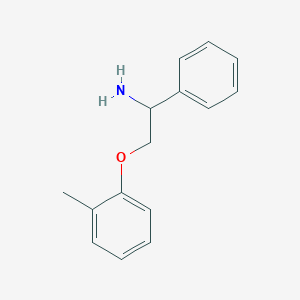
2-(2-Methylphenoxy)-1-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-[(2-Methylphenoxy)methyl]benzenemethanamine: is an organic compound with a complex structure that includes a phenoxy group and a benzenemethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)-1-phenylethanamine typically involves the reaction of 2-methylphenol with benzyl chloride in the presence of a base to form the intermediate 2-methylphenoxybenzyl chloride. This intermediate is then reacted with benzenemethanamine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
化学反応の分析
Types of Reactions:
Oxidation: Alpha-[(2-Methylphenoxy)methyl]benzenemethanamine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
科学的研究の応用
Chemistry: Alpha-[(2-Methylphenoxy)methyl]benzenemethanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound can be used as a ligand in receptor studies, helping to elucidate the binding mechanisms and interactions of biological molecules.
Industry: In the industrial sector, 2-(2-Methylphenoxy)-1-phenylethanamine can be used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 2-(2-Methylphenoxy)-1-phenylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and benzenemethanamine moiety allow the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
2-Methylbenzylamine: Shares the benzenemethanamine structure but lacks the phenoxy group.
Phenethylamine: Contains a similar amine group but with a different aromatic substitution pattern.
4-Methoxyphenethylamine: Similar structure with a methoxy group instead of a methylphenoxy group.
Uniqueness: Alpha-[(2-Methylphenoxy)methyl]benzenemethanamine is unique due to the presence of both the phenoxy group and the benzenemethanamine moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.3 g/mol |
IUPAC名 |
2-(2-methylphenoxy)-1-phenylethanamine |
InChI |
InChI=1S/C15H17NO/c1-12-7-5-6-10-15(12)17-11-14(16)13-8-3-2-4-9-13/h2-10,14H,11,16H2,1H3 |
InChIキー |
LWPPQUIJVVJEKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCC(C2=CC=CC=C2)N |
同義語 |
2-(2-methylphenoxy)-1-phenylethanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















